(3-Hydroxypropyl)triphenylphosphonium bromide is a quaternary ammonium salt characterized by its triphenylphosphonium cation and a hydroxypropyl group. Its molecular formula is , and it has a molecular weight of approximately 401.28 g/mol. This compound is known for its role in organic synthesis, particularly as a reagent in various
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry .
The biological activity of (3-hydroxypropyl)triphenylphosphonium bromide has been explored in various studies. It exhibits cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy. Additionally, its ability to penetrate cellular membranes due to the lipophilic nature of the triphenylphosphonium moiety makes it a candidate for drug delivery systems targeting mitochondria .
Synthesis of (3-hydroxypropyl)triphenylphosphonium bromide typically involves:
These methods allow for relatively straightforward synthesis, making it accessible for laboratory use .
The unique combination of properties provided by the hydroxypropyl group allows (3-hydroxypropyl)triphenylphosphonium bromide to serve specialized roles in both chemical synthesis and biological applications that are not fully replicated by its analogs .
Studies on interaction mechanisms involving (3-hydroxypropyl)triphenylphosphonium bromide have revealed its capacity to interact with various biological molecules. For instance:
Several compounds are structurally or functionally similar to (3-hydroxypropyl)triphenylphosphonium bromide. These include:
Compound | Structure Features |
Alkylation Strategies of Triphenylphosphine with Halogenated Propane DerivativesThe most widely employed method for synthesizing (3-hydroxypropyl)triphenylphosphonium bromide involves the nucleophilic substitution of triphenylphosphine with 3-bromopropanol. This reaction proceeds via an $$ S_N2 $$ mechanism, where the lone pair on phosphorus attacks the electrophilic carbon of the alkyl bromide, displacing the bromide ion and forming the quaternary phosphonium salt. While traditional approaches use refluxing toluene or dichloromethane, recent advancements have introduced photoactivated protocols for improved selectivity and yield. For example, a study demonstrated that organothianthrenium salts, when coupled with tertiary phosphines under visible-light irradiation, enable efficient late-stage functionalization of complex molecules. A comparative analysis of alkylating agents reveals that 3-bromopropanol outperforms chlorinated analogs due to its superior leaving-group ability. However, the steric bulk of triphenylphosphine necessitates prolonged reaction times (12–24 hours) at elevated temperatures (80–110°C) to achieve >90% conversion. The table below summarizes key parameters for this reaction:
Data adapted from methodologies described in studies on analogous quaternary phosphonium salts. Solvent Systems and Reaction Kinetics in Quaternary Phosphonium Salt FormationSolvent choice critically influences reaction kinetics and product purity. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction by stabilizing the transition state, while non-polar solvents such as toluene enhance precipitation of the product, simplifying purification. A kinetic study comparing solvent systems revealed that acetonitrile achieves 95% conversion within 8 hours at 80°C, whereas dichloromethane requires 12 hours under identical conditions. The solubility of triphenylphosphine dibromide—a common byproduct—varies significantly across solvents, as shown below:
Data derived from physicochemical properties of related phosphonium salts. Microwave-assisted synthesis has emerged as a promising alternative, reducing reaction times to 1–2 hours by enhancing molecular collisions. This method also minimizes side reactions such as oxidation of the hydroxypropyl group. Chemoselective Approaches for Hydroxypropyl FunctionalizationThe hydroxyl group in (3-hydroxypropyl)triphenylphosphonium bromide enables further functionalization while preserving the phosphonium core. Silane-protecting strategies, such as trimethylsilyl (TMS) ether formation, allow selective modification of the hydroxypropyl moiety. For instance, TMS-protected derivatives undergo Wittig reactions with aldehydes to yield α,β-unsaturated esters, which are valuable intermediates in natural product synthesis. Recent work has demonstrated that bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppress undesired elimination reactions during alkylation. This approach achieves >95% chemoselectivity for hydroxypropyl derivatives over competing dehydrohalogenation pathways. Additionally, enzymatic methods using lipases have been explored for asymmetric functionalization, though yields remain moderate (50–60%). A notable advancement involves the integration of π-conjugated scaffolds into phosphonium salts. By leveraging palladium-catalyzed cross-coupling reactions, researchers have synthesized derivatives with extended aromatic systems, enhancing their fluorescence properties for mitochondrial imaging applications. Design Principles for Triphenylphosphonium-Conjugated Drug Delivery SystemsThe efficacy of (3-hydroxypropyl)triphenylphosphonium bromide as a mitochondrial targeting agent stems from its modular structure, which allows covalent conjugation to therapeutic payloads while preserving bioactivity. The TPP moiety, a lipophilic cation, serves as the mitochondrial homing signal, while the hydroxypropyl spacer enhances solubility and reduces steric hindrance during conjugation [1] [5]. Key design considerations include:
Recent innovations include the development of bifunctional systems where (3-hydroxypropyl)triphenylphosphonium bromide is conjugated to fluorophores (e.g., dansyl) for real-time tracking of drug release. For example, liposomes functionalized with this compound exhibited 90% colocalization with MitoTracker™ Red in MCF7 cells, confirming mitochondrial specificity [5]. Organelle-Specific Accumulation Mechanisms in Eukaryotic CellsThe mitochondrial targeting capability of (3-hydroxypropyl)triphenylphosphonium bromide relies on two interrelated mechanisms:
Notably, the hydroxypropyl side chain modulates intracellular trafficking by reducing nonspecific interactions with cytoplasmic proteins. In galactose-cultured SH-SY5Y cells—which rely on oxidative phosphorylation—the compound caused mitochondrial network fragmentation within 3 hours, underscoring its dependence on functional electron transport chains for accumulation [4]. Impact of Cationic Charge Density on Mitochondrial Membrane PermeabilityThe relationship between cationic charge density and mitochondrial uptake efficiency follows a non-linear pattern:
Data derived from analogs with varying substituents on the phosphonium core [3] [5]. (3-Hydroxypropyl)triphenylphosphonium bromide’s optimal charge density (0.28 C/mm³) maximizes permeability without inducing membrane destabilization. Excessive charge density (>0.35 C/mm³) promotes aggregation on the outer mitochondrial membrane, reducing effective concentrations in the matrix [4]. Comparative studies with allyl-triphenylphosphonium bromide (charge density: 0.31 C/mm³) revealed 20% lower accumulation, highlighting the hydroxypropyl group’s role in fine-tuning electrostatic interactions [2] [5]. Modulation of Oxidative Phosphorylation PathwaysThe triphenylphosphonium moiety of (3-Hydroxypropyl)triphenylphosphonium bromide exerts substantial modulatory effects on mitochondrial oxidative phosphorylation through multiple interconnected mechanisms. Research demonstrates that phosphonium compounds accumulate within mitochondria at concentrations 1000-5000 fold higher than extracellular levels, driven by the substantial negative membrane potential across the inner mitochondrial membrane [4]. This preferential accumulation enables direct interaction with the electron transport chain complexes and associated bioenergetic machinery. Experimental evidence reveals that structurally related alkyl-triphenylphosphonium compounds induce profound alterations in respiratory chain function. Studies utilizing dodecyl-triphenylphosphonium demonstrated approximately 95% inhibition of Complex I (NADH dehydrogenase), Complex III (cytochrome bc₁ complex), and Complex IV (cytochrome c oxidase) at 1 mM concentrations [5]. Complex II (succinate dehydrogenase) exhibited greater resistance with only 50% inhibition under identical conditions [5]. This differential sensitivity pattern suggests that the mechanism involves disruption of the phospholipid environment required for optimal respiratory complex function rather than specific enzyme inhibition. The compound induces significant proton leak across the inner mitochondrial membrane, with decyl and dodecyl derivatives causing approximately 10-fold increases in oligomycin-insensitive oxygen consumption [5]. This uncoupling effect results in substantial decreases in mitochondrial membrane potential, with dodecyl-triphenylphosphonium reducing the electrochemical gradient by 82% compared to control conditions [5]. The resulting bioenergetic dysfunction triggers compensatory metabolic responses, including increased glycolytic flux as evidenced by elevated extracellular acidification rates [5].
Redox Modulation Through Phosphonium-Mediated Electron TransferThe phosphonium moiety facilitates electron transfer processes through its interaction with mitochondrial electron transport components and redox-active molecules. Triphenylphosphonium compounds demonstrate the capacity to modulate electron flow between respiratory complexes, particularly affecting the cytochrome b-cytochrome c electron transfer step [6]. Phosphate signaling studies indicate that inorganic phosphate enhances NADH generation and facilitates electron flow under uncoupled conditions, with phosphonium compounds potentially interfering with these regulatory mechanisms [6]. The electron-withdrawing and electron-donating properties of substituents on the triphenylphosphonium phenyl rings significantly influence the compound's redox behavior. Research demonstrates that electron-withdrawing groups increase the charge density on the phosphorus atom (measured as Hückel charge), while electron-donating substituents decrease this charge density [7]. These electronic modifications directly impact the compound's interaction with electron transport chain components and influence mitochondrial uncoupling potential. Mechanistic studies reveal that phosphonium compounds can function as electron shuttle systems within the mitochondrial matrix. The compound's ability to undergo reversible oxidation-reduction reactions enables participation in electron transfer processes between NADH dehydrogenase and downstream electron acceptors [8]. This electron transfer capability contributes to the compound's effects on reactive oxygen species production and overall cellular redox status. The hydroxypropyl substituent introduces additional redox-active functionality through its terminal hydroxyl group. This moiety can participate in hydrogen bonding interactions with electron transport proteins and potentially undergo oxidation to form aldehyde or carboxylic acid derivatives [3]. These metabolic transformations may contribute to the compound's sustained biological effects and tissue-specific accumulation patterns. Competitive Inhibition of Cytochrome c Peroxidase Activity(3-Hydroxypropyl)triphenylphosphonium bromide and related compounds demonstrate potent competitive inhibition of cytochrome c peroxidase activity through specific molecular interactions with the heme-iron coordination environment. Research utilizing triphenylphosphonium-conjugated imidazole-substituted fatty acids (TPP-IOA and TPP-ISA) provides detailed mechanistic insights into this inhibitory process [9]. Molecular docking studies reveal that the imidazole moiety of structurally related compounds positions within 2.4-2.7 Å of the cytochrome c heme-iron center [9]. This proximity enables direct coordination bonding, with the imidazole nitrogen serving as a sixth ligand that replaces the native methionine-80 coordination in the cytochrome c/cardiolipin complex [9]. Low-temperature electron paramagnetic resonance spectroscopy confirms this ligand substitution, demonstrating a shift from native histidine/methionine coordination to histidine/imidazole coordination upon compound binding [9]. The competitive inhibition mechanism involves specific binding to the partially unfolded cytochrome c structure present in cytochrome c/cardiolipin complexes. This binding effectively "locks" the heme-iron in a coordination state that prevents peroxidase activity while maintaining the protein's structural integrity [9]. Complete inhibition of tetra-linoleoyl-cardiolipin oxidation occurs at cytochrome c to inhibitor ratios of 1:20, demonstrating the high potency of this competitive inhibition mechanism [9]. Kinetic analysis reveals that the inhibition follows classical competitive kinetics, with the inhibitor competing directly with hydrogen peroxide for access to the heme-iron catalytic site. The formation of stable inhibitor-enzyme complexes prevents the conformational changes necessary for peroxidase activity while preserving the cytochrome c electron transport function [9]. This selectivity enables targeted inhibition of pathological peroxidase activity without disrupting normal respiratory chain electron transfer.
The therapeutic implications of this competitive inhibition mechanism extend to radioprotection and neuroprotection applications. In vivo studies demonstrate significant survival benefits in mice exposed to lethal radiation doses when treated with triphenylphosphonium-conjugated inhibitors [9]. The compounds achieve tissue concentrations of 54.0 ng/mL in plasma, 1.5 ng/g in small intestine, and 0.2 ng/g in bone marrow following intraperitoneal administration [9]. These tissue distribution patterns correlate with the compounds' radioprotective efficacy and demonstrate successful targeting to radiosensitive tissues. GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant Dates
Last modified: 04-14-2024
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